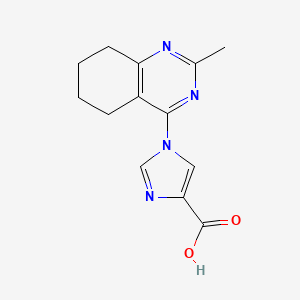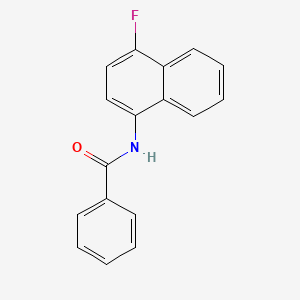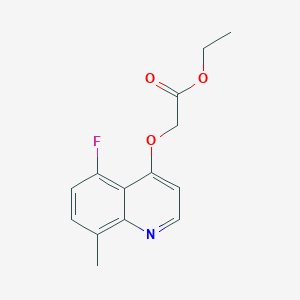
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 9th position, and a trifluoromethyl group at the 8th position on the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropylation reaction using cyclopropyl bromide in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Addition Reactions: The cyclopropyl and trifluoromethyl groups can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can induce conformational changes in the target molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: can be compared with other purine derivatives, such as:
6-Chloropurine: Lacks the cyclopropyl and trifluoromethyl groups, resulting in different chemical and biological properties.
9-Cyclopropylpurine: Does not have the chlorine and trifluoromethyl groups, affecting its reactivity and applications.
8-Trifluoromethylpurine: Missing the chlorine and cyclopropyl groups, leading to distinct interactions and effects.
The unique combination of the chlorine, cyclopropyl, and trifluoromethyl groups in This compound imparts specific chemical and biological properties that differentiate it from other purine derivatives.
Eigenschaften
Molekularformel |
C9H6ClF3N4 |
|---|---|
Molekulargewicht |
262.62 g/mol |
IUPAC-Name |
6-chloro-9-cyclopropyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C9H6ClF3N4/c10-6-5-7(15-3-14-6)17(4-1-2-4)8(16-5)9(11,12)13/h3-4H,1-2H2 |
InChI-Schlüssel |
QGSSAJJVNOIZIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)








![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)




